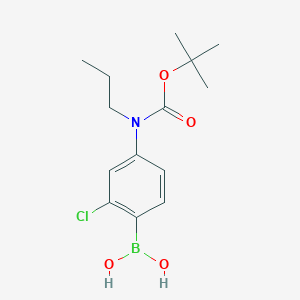

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid

Description

Cross-Coupling Reactions

The boronic acid group participates in Suzuki-Miyaura reactions with aryl halides, facilitated by palladium or nickel catalysts. The Boc group remains inert under these conditions, allowing selective functionalization of the boronic acid site. For example, coupling with 4-bromotoluene yields biaryl products essential in pharmaceutical intermediates.

Medicinal Chemistry

Boc-protected boronic acids are intermediates in protease inhibitor synthesis. The chloro group enhances binding affinity to target proteins, while the boronic acid moiety acts as a transition-state analog in enzyme inhibition.

Table 3: Applications in Synthetic Chemistry

| Application | Example Reaction | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | With 4-iodoanisole | Biaryl ethers for materials science |

| Medicinal Intermediate | Conversion to kinase inhibitors | Anticancer drug candidates |

Catalytic Studies

The compound’s boron center coordinates to transition metals, modulating catalytic activity in asymmetric hydrogenation. Studies using nickel catalysts demonstrate enhanced enantioselectivity when chiral ligands are derived from similar boronic acids.

In materials science, the Boc group’s thermal stability allows its use in high-temperature polymerization processes, yielding boronate-containing polymers with self-healing properties.

Properties

IUPAC Name |

[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BClNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCVONHTWWDALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N(CCC)C(=O)OC(C)(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Amination and Boronation

Key Steps :

-

Amination of 2-chloroaniline :

-

Boronation via Miyaura Borylation :

Advantages :

-

High regioselectivity for the 2-chloro and 4-amino positions.

Limitations :

Route 2: Transition-Metal-Free Electrophilic Amination

Procedure :

-

Synthesis of 2-chlorophenylboronic acid :

-

Electrophilic Amination :

-

N-Propylation :

Advantages :

Limitations :

Route 3: Direct Coupling of Pre-Functionalized Fragments

Steps :

-

Synthesis of N-BOC-N-Propyl-4-aminophenylboronic Acid Pinacol Ester :

-

Chlorination via Directed Ortho Metalation (DoM) :

-

Deprotection of Boronic Acid :

Advantages :

Limitations :

Yield : 62–68% (over three steps).

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 58–65% | 45–52% | 62–68% |

| Key Reagents | Pd catalysts | TsONHBoc | LDA, ClSiMe₃ |

| Reaction Conditions | High temp | Ambient | Cryogenic |

| Scalability | Moderate | High | Low |

| Purity (HPLC) | ≥98% | ≥95% | ≥97% |

Critical Considerations

-

BOC Deprotection Risks : Acidic conditions during boronic acid hydrolysis may cleave the BOC group. Route 3 mitigates this via pinacol ester protection.

-

Regioselectivity : Route 2’s electrophilic amination favors para-substitution due to the boronic acid’s directing effects.

-

Functional Group Compatibility : Chlorine at position 2 reduces reactivity in metal-free amination (Route 2), necessitating optimized stoichiometry .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenylboronic acid.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Phenylboronic acid derivatives.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Boronic acids, including 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid, have been investigated for their potential as anticancer agents. The introduction of boronic acid groups into bioactive molecules has been shown to enhance selectivity and pharmacokinetic properties, which can improve therapeutic outcomes in cancer treatment . For instance, studies have highlighted the role of boronic acids in inhibiting proteasome activity, similar to the FDA-approved drug bortezomib, which is used for treating multiple myeloma .

Enzyme Inhibition

This compound can function as an enzyme inhibitor due to the ability of boron to form reversible covalent bonds with diols present in the active sites of certain enzymes. Research indicates that boronic acids can serve as potent inhibitors for various enzymes, including serine proteases and cysteine proteases, which are implicated in cancer progression and other diseases . The structural modification provided by the BOC (tert-butoxycarbonyl) group enhances its stability and bioavailability.

Drug Delivery Systems

The unique properties of boronic acids enable their use in drug delivery systems. Their ability to form non-covalent interactions with biomolecules can be exploited to create targeted delivery mechanisms for anticancer drugs . For example, studies have demonstrated that boronic acid derivatives can be used to design nanoparticles that release therapeutic agents in a controlled manner upon encountering specific biological targets.

Sensor Development

The interaction of boronic acids with carbohydrates has led to their application in developing sensors for glucose monitoring and other biomolecular detection systems. The selective binding of boron to diols allows for the design of highly sensitive biosensors that can detect low concentrations of glucose or other biomolecules .

Case Studies and Research Findings

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorophenylboronic acid with appropriate amines under controlled conditions. The BOC protection is crucial for enhancing the stability and solubility of the compound during biological evaluations.

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

BB-4765: 4-(N-BOC-N-Propylamino)-2-fluorophenylboronic Acid (CAS: 2377606-12-5)

- Structural Difference : Fluorine replaces chlorine at the 2-position.

- Impact :

BB-4601: 3-(N-BOC-N-Propylamino)phenylboronic Acid (CAS: 2377609-31-7)

- Impact :

4-(N-Boc-amino)phenylboronic Acid (CAS: N/A)

Halogenated Phenylboronic Acids

2-Chlorophenylboronic Acid (CAS: 3900-89-8)

- Structural Difference: No BOC-protected amine.

- Impact :

4-Fluorophenylboronic Acid (CAS: 1765-93-1)

Boronic Acid Pinacol Esters

2-(BOC-Amino)pyridine-5-boronic Acid Pinacol Ester (CAS: 910462-31-6)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

Electronic and Steric Effects

- The 2-chloro substituent in the target compound increases electrophilicity of the aryl ring, accelerating oxidative addition in palladium-catalyzed couplings compared to fluorine .

- The BOC-propylamino group introduces steric hindrance, reducing undesired side reactions but requiring optimized reaction temperatures (e.g., 60–80°C) for efficient deprotection .

Stability and Reactivity Trade-offs

- Halogen comparison : Chlorine offers higher reactivity than fluorine but may lead to byproducts in strongly basic conditions (e.g., NaOH-mediated couplings) .

- Pinacol esters vs. boronic acids : Esters like CAS 910462-31-6 are preferred for long-term storage, whereas free boronic acids (e.g., target compound) are ideal for immediate use .

Biological Activity

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a boronic acid group and a chlorophenyl moiety. The biological activity of this compound is explored in various contexts, including enzyme inhibition, antibacterial properties, and potential applications in cancer therapy.

The chemical formula for this compound is C14H21BClNO4, with a molecular weight of 296.59 g/mol. Its structure consists of a boronic acid functional group, which is known for its ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug design .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific target proteins, particularly serine and cysteine residues in enzymes. This interaction can lead to inhibition of enzymatic activity, which is crucial in various biological pathways.

Biological Activities

1. Enzyme Inhibition

this compound has been studied for its inhibitory effects on several enzymes:

- Proteasome Inhibition : Boronic acids are known proteasome inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that similar compounds can inhibit proteasome activity effectively, suggesting that this compound may exhibit similar properties .

- Acetylcholinesterase Inhibition : This compound has potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases .

2. Antibacterial Activity

Research indicates that boronic acids possess antibacterial properties. The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes and exert its effects. Preliminary studies have shown moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

3. Anticancer Activity

The compound's ability to inhibit the proteasome may also extend to anticancer applications, as proteasome inhibitors are being explored for their potential to induce apoptosis in tumor cells. The mechanism involves the accumulation of pro-apoptotic factors due to disrupted protein degradation pathways .

Case Studies

Several studies have investigated the biological effects of boronic acids similar to this compound:

Q & A

Q. What are the key synthetic routes for 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. First, the BOC-protected propylamino group is introduced via alkylation or amide coupling, followed by installation of the boronic acid moiety. For example, analogous Boc-protected arylboronic acids (e.g., 4-N-Boc-amino-3-fluorophenylboronic acid) are synthesized using Suzuki-Miyaura cross-coupling reactions, where palladium catalysts facilitate boron-carbon bond formation . Post-coupling, the BOC group is retained to protect the amine during subsequent reactions.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and BOC/propylamino group integration.

- ¹¹B NMR : To verify the boronic acid structure (δ ~30 ppm for trigonal planar boron) .

- IR Spectroscopy : B-O stretching vibrations (~1340–1390 cm⁻¹) and N-H stretches from the BOC-protected amine (~3350 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular weight validation.

Q. What storage conditions are recommended for this compound?

Store at 0–6°C in a dry, inert atmosphere to prevent boronic acid dimerization (anhydride formation) and hydrolysis. Similar chlorophenylboronic acids degrade under moisture, necessitating desiccants and airtight containers .

Q. What safety precautions are required during handling?

Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. If exposed, rinse affected areas with water and seek medical attention. Safety data sheets for analogous boronic acids highlight acute toxicity risks (oral/dermal/inhalation Category 4) .

Advanced Research Questions

Q. How do reaction conditions influence Suzuki-Miyaura coupling efficiency with this compound?

Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligand (e.g., SPhos), and solvent polarity significantly impact yields. Evidence from Pd-catalyzed couplings of 2-chlorophenylboronic acid shows yields ranging from 36% to 84%, depending on base (e.g., K₂CO₃) and temperature . Optimize by screening ligand-catalyst combinations and monitoring reaction progress via TLC/LCMS.

Q. How can solubility challenges in cross-coupling reactions be mitigated?

Use polar aprotic solvents (DMSO, methanol) or sonicate suspensions to enhance dissolution. For example, 2-chlorophenylboronic acid exhibits solubility in DMSO and methanol . Co-solvents (THF:H₂O mixtures) or elevated temperatures (50–80°C) may also improve reactivity.

Q. What strategies resolve contradictions in reported reaction yields?

Discrepancies (e.g., 36% vs. 84% yields in biphenylamine synthesis) may arise from substrate purity, oxygen sensitivity, or competing side reactions. Systematic optimization (e.g., degassing solvents, using anhydrous reagents) and rigorous purification (column chromatography, recrystallization) can improve reproducibility .

Q. How does the BOC group affect the compound’s reactivity in multi-step syntheses?

The BOC group sterically shields the amine, preventing undesired nucleophilic side reactions (e.g., imine formation). However, it may reduce coupling efficiency due to steric hindrance. Deprotection (e.g., TFA treatment) post-coupling enables downstream functionalization, as seen in Boc-protected analogs .

Q. What analytical methods validate boronic acid stability under reaction conditions?

Q. How does the chlorine substituent influence electronic properties in cross-coupling?

The electron-withdrawing chlorine meta to the boronic acid enhances electrophilicity, accelerating transmetallation in Suzuki reactions. However, steric effects from the BOC-propylamino group may offset this benefit. Computational studies (DFT) or Hammett plots could quantify these effects .

Data Contradiction Analysis

- Variable Yields in Pd-Catalyzed Couplings : Lower yields (36%) may result from incomplete ligand coordination or competing protodeboronation. High-resolution mass spectrometry can identify side products (e.g., deboronated aryl species) .

- Divergent Solubility Reports : Discrepancies in solubility (e.g., DMSO vs. methanol) may reflect crystallinity differences. Powder X-ray diffraction (PXRD) can assess polymorphic forms affecting dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.